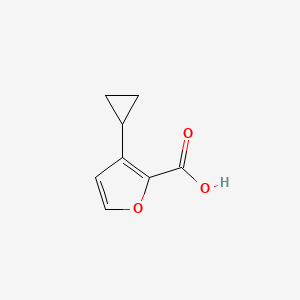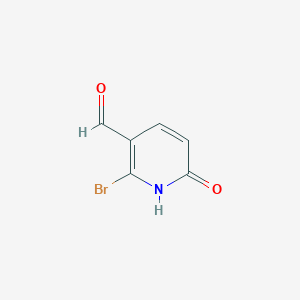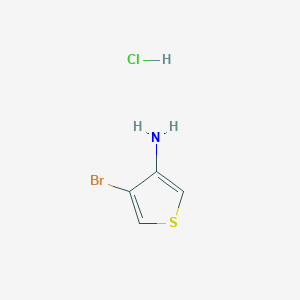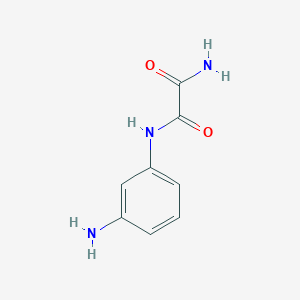
3-Cyclopropylfuran-2-carboxylic acid
Übersicht
Beschreibung
3-Cyclopropylfuran-2-carboxylic acid is a research-use-only compound with the CAS Number 1803584-42-0 . It has a molecular weight of 152.15 and a molecular formula of C8H8O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8O3/c9-8(10)7-6(3-4-11-7)5-1-2-5/h3-5H,1-2H2,(H,9,10) . This indicates that the compound contains a cyclopropyl group attached to a furan ring, which also has a carboxylic acid group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Catalysis
- Cycloisomerization reactions of donor-acceptor cyclopropanes, such as 3-cyclopropylfuran-2-carboxylic acid, can be catalyzed by triflic acid to produce alkyl 5-arylfuran-2-carboxylates. This reaction showcases the potential of these compounds in synthetic organic chemistry (Zhu, Xu, & Gong, 2016).
Plant Biochemistry
- In plant biochemistry, 1-aminocyclopropane-1-carboxylic acid, a compound structurally related to this compound, serves as an ethylene precursor. Its metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, was identified in wilted wheat leaves, indicating its significance in plant physiology (Hoffman, Yang, & McKeon, 1982).
Organic Synthesis
- In the realm of organic synthesis, various methods have been developed to synthesize cyclopropylfuran-carboxylic acid derivatives. These methods include reactions involving paraform, hydrogen chloride, zinc chloride, and phosphorylation, demonstrating the versatility of these compounds in synthetic methodologies (Pevzner, 2004).
Medicinal Chemistry
- The synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, which are of interest in medicinal and biological sciences, can be achieved through a condensation reaction involving cyclopropylfuran-2-carboxylic acid derivatives. This highlights their potential application in drug discovery and development (Marandi, 2018).
Chiral Synthesis and Drug Design
- Cyclopropenyl carboxylates, similar to this compound, can be used in chiral synthesis and drug design. Methods for resolving these compounds into their enantiomers have been developed, which is crucial for creating specific, biologically active molecules (Liao et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3-Cyclopropylfuran-2-carboxylic acid are currently unknown. The compound is a furan derivative, and furan-containing compounds have been employed as medicines in a number of distinct disease areas . .
Biochemical Pathways
Furan derivatives have been shown to have a wide range of biological and pharmacological characteristics
Eigenschaften
IUPAC Name |
3-cyclopropylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-8(10)7-6(3-4-11-7)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJQYXUPWQWTPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(OC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[5-bromo-6-methoxy-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B1381824.png)


![5-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1381829.png)
![Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride](/img/structure/B1381830.png)



![2-[4-(Propoxymethyl)cyclohexyl]acetic acid](/img/structure/B1381840.png)

![5'-Bromospiro[imidazolidine-4,1'-[1H]indene]-2,3',5(2'H)-trione](/img/structure/B1381844.png)

![1-(1-Benzylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1381846.png)
![5-Bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1381847.png)